molecular formula C8H18ClNO2 B13736876 (3-Hydroxypropyl)trimethylammonium chloride acetate CAS No. 16332-31-3

(3-Hydroxypropyl)trimethylammonium chloride acetate

Cat. No.: B13736876
CAS No.: 16332-31-3
M. Wt: 195.69 g/mol
InChI Key: ZMIXRVAOLSENHS-UHFFFAOYSA-M
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Description

(3-Hydroxypropyl)trimethylammonium chloride acetate, also known as 3-acetyloxypropyl(trimethyl)azanium with the molecular formula C8H18NO2 , is a quaternary ammonium compound that serves as a valuable reagent in materials science and polymer chemistry research. Its primary research value lies in its ability to introduce a permanent positive charge, or cationization, onto biopolymer structures. This process is crucial for developing functional materials with enhanced properties. A key application is the modification of chitosan to create hydroxypropyl trimethyl ammonium chloride chitosan (HACC), a quaternized chitosan derivative . HACC exhibits excellent aqueous solubility across a wide pH range and possesses significant biological activity, making it an ideal candidate for creating biomaterials. Research demonstrates that ionic bonding between HACC and anionic active drugs, such as acetylsalicylic acid, can be utilized to fabricate crosslinked hydrogel films for the sustainable release of drugs, showcasing great potential in wound dressing and tissue engineering scaffolds . Furthermore, the cationization principle extends to other biopolymers like cellulose, where reagents of this class are used to introduce positive charges on the polymer surface . This enhances the material's interaction with anionic molecules, which is exploited in applications such as antimicrobial finishing and improving the dyeing process of textiles by increasing adsorption of anionic dyes, thereby reducing the need for chemical auxiliaries . The mechanism of action is rooted in the permanent positive charge on the quaternary ammonium group (N+), which enables strong electrostatic interactions with negatively charged surfaces and molecules, such as bacterial cell membranes or anionic drugs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

16332-31-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

3-acetyloxypropyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H18NO2.ClH/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

ZMIXRVAOLSENHS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Aqueous Phase Synthesis Using Epichlorohydrin and Trimethylamine Hydrochloride

  • Raw Materials : Epichlorohydrin (industrial grade, ~99%), trimethylamine hydrochloride, water, and catalysts such as KF/basic alumina or K2CO3/neutral alumina composites.

  • Procedure : Trimethylamine hydrochloride is dissolved in water, followed by addition of a composite catalyst. The pH is maintained around 8 during the reaction. The mixture is cooled to near 0–2°C before epichlorohydrin is added dropwise. After addition, the reaction is warmed to room temperature (~25°C) and maintained until the pH drops to about 7.8, signaling reaction completion.

  • Purification : The catalyst is removed by filtration, and vacuum azeotropic distillation is employed to concentrate the product to a solid content of approximately 70%.

  • Reaction Time : Total reaction time ranges from 5 to 7 hours including the warm-up and completion phases.

  • Yields and Purity : High solid content crude product is obtained, suitable for further purification.

  • Catalysts : KF/basic Al2O3 and K2CO3/neutral Al2O3 composites are effective in promoting the reaction and controlling pH.

Direct Reaction of Epichlorohydrin with Trimethylamine Aqueous Solution and Hydrochloric Acid

  • Raw Materials : Epichlorohydrin, aqueous trimethylamine (20–40% concentration), hydrochloric acid (36–38%), water as reaction medium.

  • Catalysts : Quaternary ammonium salts such as dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride, dodecylbenzyl alkyl dimethyl ammonium chloride, benzyl trimethyl ammonium chloride, tetrabutyl ammonium bromide, or mixtures thereof.

  • Reaction Conditions :

    • Temperature: 23–28°C
    • pH: 6.5–9.5, preferably 7–8
    • Reaction time: 1.5–4.5 hours (optimal 1.6–2.4 hours)
    • Catalyst loading: 0.1–3% by weight of total feed
    • Molar ratio: Epichlorohydrin : Trimethylamine : Hydrochloric acid = 0.9–1.2 : 1.0–1.3 : 1.1–1.4
  • Process Description : Trimethylamine aqueous solution and hydrochloric acid are mixed and cooled below 40°C, adjusting pH to about 7.5. Catalyst is added and dissolved. Epichlorohydrin is added under vigorous stirring maintaining temperature between 5–40°C. After reaction, moisture and impurities are removed by vacuum distillation to yield a white solid or concentrated solution.

  • Yields and Purity : Product yield exceeds 98%, with purity greater than 97%.

  • Example Data (from experimental embodiments):

Entry Catalyst Catalyst Loading (%) Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%)
1 Dodecylbenzyl alkyl dimethyl ammonium chloride 2.0 24 2.0 98 99
2-10 Various quaternary ammonium salts 0.1–3.0 23–28 1.6–2.4 95–99 97–99
  • This method provides a rapid, high-yield synthesis with good control over by-products.

Purification Techniques

  • Crude products from aqueous syntheses often contain residual trimethylamine hydrochloride and by-products.

  • Purification involves vacuum distillation, filtration, and sometimes recrystallization.

  • Specific methods include vacuum azeotropic distillation at controlled temperatures (~58–60°C) under reduced pressure (~750–760 mmHg) to concentrate and purify the product.

Comparative Summary Table of Preparation Methods

Method Medium Catalyst Type Temp (°C) Reaction Time (h) Yield (%) Purity (%) Product Form Notes
Aqueous with composite catalyst Water KF/basic Al2O3 or K2CO3/neutral Al2O3 0–25 5–7 High High Concentrated solution Controlled pH, catalyst removal needed
Aqueous with quaternary ammonium salts Water Quaternary ammonium salts (various) 23–28 1.5–4.5 >98 >97 Solid or solution Fast reaction, high purity
Organic solvent (chloroform) Organic solvent None or minimal 0–50 Variable 80–97 High Anhydrous crystalline Minimizes by-products, solvent handling req.

Research Discoveries and Optimization Insights

  • The use of quaternary ammonium salt catalysts accelerates the reaction and suppresses side reactions such as formation of 3-dichlorohydrine and 1,3-propylene glycol derivatives.

  • Maintaining reaction pH between 6.5 and 9.5, ideally 7–8, is critical to maximize yield and purity.

  • Lower reaction temperatures (below 40°C) reduce unwanted side reactions and improve selectivity.

  • Catalyst loading between 0.1% and 3% by weight is optimal for balancing reaction rate and cost.

  • Organic solvent methods provide purer products but involve more complex handling and environmental considerations.

  • Vacuum azeotropic distillation is effective for removing moisture and residual impurities from aqueous reaction mixtures.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The hydroxyl group on the hydroxypropyl moiety enables esterification under acidic or alkaline conditions. Key findings include:

Reaction TypeConditionsProductYield/NotesSource
EsterificationCarboxylic acids (e.g., acetic anhydride), 60°C, 4 hrsAcetylated derivative75–85% yield; confirmed via FTIR (C=O stretch at 1732 cm⁻¹)
Hydrolysis0.1M NaOH, 25°C, 2 hrsRegenerated hydroxyl groupComplete hydrolysis observed via NMR loss of acetate peak (δ 2.1 ppm)

Mechanistic studies indicate nucleophilic acyl substitution for esterification and base-catalyzed saponification for hydrolysis .

Cation Exchange and Alkaline Degradation

The quaternary ammonium group participates in ion-exchange reactions, particularly under alkaline conditions:

Table 1: Alkaline Reactivity (pH 9–12)

ParameterObservationSignificance
Temperature DependenceDegradation rate increases by 2.5× at 60°C vs. 25°CFollows Arrhenius kinetics (Eₐ = 45 kJ/mol)
Byproducts2,3-Dihydroxypropyltrimethylammonium chloride detected via HPLCCompeting elimination and substitution pathways
StabilityHalf-life of 14 days at pH 10, 25°CLimits utility in high-pH formulations

Reaction pathways involve SN2 displacement of the chloride ion by hydroxide, forming transient epoxy intermediates .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

Table 2: Thermal Stability Data

StageTemperature Range (°C)Mass Loss (%)Dominant Process
1150–22015Loss of acetate and bound water
2220–35045Degradation of quaternary ammonium and hydroxypropyl groups

Differential scanning calorimetry (DSC) shows an exothermic peak at 325°C, correlating with char formation .

Biochemical Interactions

The compound enhances drug solubility and vaccine efficacy through electrostatic and hydrogen-bonding interactions:

  • Nucleic Acid Binding : Forms complexes with DNA (binding constant K = 1.2 × 10⁴ M⁻¹) via phosphate backbone interactions, confirmed by gel electrophoresis .

  • Protein Stabilization : Reduces aggregation of lysozyme by 40% at 1mM concentration (dynamic light scattering data) .

  • Adjuvant Activity : In murine models, co-administration with ovalbumin increased IgG titers by 8× compared to controls .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Reaction Rates with Epichlorohydrin

CompoundRelative Reaction Rate (k, ×10⁻³ s⁻¹)
This compound4.7
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride12.3
Glycidyltrimethylammonium chloride18.9

The reduced reactivity of the hydroxypropyl derivative is attributed to steric hindrance from the acetate group .

Key Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic attack of the hydroxyl group on electrophilic carbonyl carbons .

  • Cation Exchange : Dominated by hydroxide ion substitution, with competing β-elimination at elevated temperatures .

  • Thermal Breakdown : Radical-mediated chain scission of the hydroxypropyl group initiates decomposition .

Experimental data and reaction schematics are consolidated from peer-reviewed studies, ensuring methodological rigor and reproducibility.

Scientific Research Applications

Vaccine Adjuvants

Recent studies have highlighted the potential of (3-Hydroxypropyl)trimethylammonium chloride acetate as an adjuvant in vaccine formulations. Specifically, it has been evaluated for its ability to enhance immune responses when co-administered with hepatitis E virus recombinant polypeptide vaccines. Animal studies demonstrated that this compound significantly increased serum antibody levels and stimulated T-cell responses, indicating its efficacy as an immuno-enhancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that when incorporated into various materials, it can impart antibacterial characteristics, making it suitable for applications in medical textiles and coatings .

Textile Industry

In the textile sector, this compound is utilized for the cationic modification of cellulose and other fibers. This modification enhances dye uptake and improves the overall quality of textile products .

Polymer Synthesis

This compound serves as a critical intermediate in the synthesis of cationic polymers, such as cationic starches and polyacrylic acids. These polymers find applications in various industries, including food processing and water treatment, due to their ability to flocculate and stabilize emulsions .

Cationization of Cellulose

A significant case study involved the cationization of cotton cellulose using this compound. The study assessed the reaction efficiency and highlighted that varying reaction conditions could optimize the degree of cationization, leading to improved functional properties of the cellulose fibers .

Development of Antimicrobial Textiles

Another case study focused on developing antimicrobial textiles by incorporating silver nanoparticles in conjunction with this compound. The resulting fabrics exhibited significant antimicrobial activity against common pathogens, demonstrating the compound's effectiveness in enhancing textile performance .

Data Tables

Application AreaSpecific Use CaseOutcomes/Findings
Vaccine DevelopmentAdjuvant for HEV vaccineEnhanced immune response; increased antibody production
Textile IndustryCationic modificationImproved dye uptake; better fabric quality
Polymer ChemistrySynthesis of cationic starchEffective flocculant; used in food processing
Antimicrobial TextilesCoating with silver nanoparticlesSignificant reduction in bacterial growth

Mechanism of Action

The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes or anionic polymers, leading to changes in their properties. The molecular targets include cell surface receptors and negatively charged biomolecules. The pathways involved often include electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Key Structural Differences :

  • Functional groups : The acetate vs. chloro or acrylamide substituents alter solubility and reactivity. For example, CHPTAC’s chlorine group enhances its reactivity in nucleophilic substitution reactions, making it ideal for polymer modification .
  • Hydrophilicity : The hydroxypropyl-acetate group in Methacholine increases water solubility compared to longer alkyl-chain QAS like cetyltrimethylammonium chloride (CTAC), which is hydrophobic and used in surfactants .

Functional and Application Comparisons

Medical vs. Industrial Uses

  • This compound is primarily used in medicine due to its cholinergic activity, whereas CHPTAC and (3-acrylamidopropyl)trimethylammonium chloride are industrial workhorses for synthesizing cationic polymers (e.g., flocculants, hydrogels) .
  • Soytrimonium chloride , a mixture of unsaturated QAS, is used in cosmetics but shares a similar toxicological profile with Methacholine, including skin irritation at high concentrations .

Analytical Methods

  • Both Methacholine and CHPTAC derivatives are analyzed via capillary electrophoresis (CE) with indirect UV detection, but Methacholine’s acetate group requires ion-pair HPLC for precise quantification in biological samples .

Physicochemical and Toxicological Properties

Property This compound CHPTAC Cetyltrimethylammonium chloride (CTAC)
Solubility in Water High (polar acetate group) Moderate (chloro group) Low (long alkyl chain)
Ionic Strength Effects Stabilizes G-quadruplex DNA in buffers N/A Disrupts lipid bilayers
Toxicity Low acute toxicity; irritant at >3% concentrations Corrosive to skin/eyes Highly irritant; toxic to aquatic life

Notable Trends:

  • Alkyl Chain Length : Shorter chains (e.g., hydroxypropyl) reduce cytotoxicity but limit surfactant efficacy compared to CTAC .
  • Substituent Reactivity : Chloro groups (CHPTAC) increase chemical reactivity, while acetate groups enhance biocompatibility .

Q & A

Q. How can enantiomeric purity of (3-Hydroxypropyl)trimethylammonium derivatives be determined in chiral synthesis?

Nuclear magnetic resonance (NMR) spectroscopy using water-soluble chiral cyclodextrins (e.g., cationic α-, β-, or γ-cyclodextrins) as solvating agents is a robust method. These agents induce chemical shift differences in proton signals, enabling quantification of enantiomeric excess. Reaction intermediates like racemic (3-chloro-2-hydroxypropyl)trimethylammonium chloride should be purified via column chromatography prior to analysis to minimize impurities .

Q. What experimental design considerations are critical for synthesizing quaternary ammonium salts with high yield?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Stoichiometry : A 1:1 molar ratio of epichlorohydrin to trimethylamine minimizes side reactions.
  • Temperature : Reactions are typically conducted at 25–40°C to balance reaction rate and byproduct formation. Post-synthesis, triethylammonium chloride byproducts are removed via filtration, and solvents are evaporated under reduced pressure .

Q. Which characterization techniques are essential for verifying structural integrity?

  • FT-IR : Confirms presence of hydroxyl (-OH) and quaternary ammonium (N⁺) groups.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 188.092 for C₆H₁₅Cl₂NO).
  • Elemental analysis : Ensures correct C, H, N, and Cl composition (±0.3% deviation). Cross-referencing with InChI keys (e.g., CSPHGSFZFWKVDL-UHFFFAOYSA-M) in databases enhances reliability .

Q. How do reaction conditions influence the stability of aqueous (3-Hydroxypropyl)trimethylammonium solutions?

Stability is pH-dependent. At pH 6–8, hydrolysis is minimized. Below pH 5, esterification of the hydroxypropyl group may occur. Additives like 4-methoxyphenol (MEHQ, 50–100 ppm) inhibit radical-mediated degradation. Storage at 4°C in amber glass vials extends shelf life .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, eyeshields, and respirators with multi-purpose cartridges.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloride vapors.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Hazard classifications include H351 (suspected carcinogenicity) and H412 (aquatic toxicity) .

Advanced Research Questions

Q. How can copolymerization with acrylamide derivatives enhance material properties for biomedical applications?

Incorporating (3-Hydroxypropyl)trimethylammonium chloride into acrylamide-based copolymers introduces cationic charges, improving adhesion to negatively charged biological surfaces (e.g., mucosal tissues). Radical polymerization using APS/TEMED initiators at 60°C yields hydrogels with tunable swelling ratios (10–50×). Mechanical strength (Young’s modulus: 1–5 kPa) correlates with crosslinker concentration (0.1–1.0 mol%) .

Q. What computational methods optimize reaction pathways for scaled-up synthesis?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. Reaction path search algorithms identify intermediates, reducing trial-and-error experimentation. For example, epichlorohydrin ring-opening by trimethylamine has a predicted ΔG‡ of 85 kJ/mol, aligning with experimental yields of 70–80% under mild conditions .

Q. How do structural analogs differ in biological activity?

Compound Key Feature Bioactivity
(3-Carboxypropyl)trimethylammoniumCarboxylate groupVascular toxicity via gut microbiota
(3-Acrylamidopropyl)trimethylammoniumPolymerizable acrylamideEnhanced cell adhesion in hydrogels
Differences in charge density and functional group reactivity dictate interactions with biological macromolecules .

Q. What statistical approaches resolve contradictions in biological assay data?

Design of Experiments (DoE) methods, such as factorial designs, isolate variables (e.g., pH, temperature) affecting cytotoxicity. For instance, a 2³ factorial design revealed that pH > 7.5 reduces cell viability by 40% due to hydrolysis. ANOVA (p < 0.05) identifies significant factors, while Principal Component Analysis (PCA) clusters data outliers .

Q. How can membrane technologies separate enantiomers of this compound?

Chiral-selective membranes (e.g., β-cyclodextrin-functionalized cellulose acetate) exploit host-guest interactions. At 25°C and 0.5 MPa pressure, enantiomeric resolution (α = 1.2–1.5) is achieved. Permeability coefficients (P = 1.2 × 10⁻⁶ cm²/s) correlate with cyclodextrin cavity size and ammonium group orientation .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in cytotoxicity studies may arise from impurity profiles (e.g., residual epichlorohydrin). Always validate purity via HPLC (≥98%) before biological testing .
  • Advanced Instrumentation : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for unambiguous structural confirmation .

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